3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
CAS No.: 1448065-47-1
Cat. No.: VC6659951
Molecular Formula: C17H19ClFN3OS
Molecular Weight: 367.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448065-47-1 |
|---|---|
| Molecular Formula | C17H19ClFN3OS |
| Molecular Weight | 367.87 |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
| Standard InChI | InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23) |
| Standard InChI Key | QULYAHKWFMHSKH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₉ClFN₃OS, with a molecular weight of 367.87 g/mol. Its IUPAC name, 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide, reflects a chloro-fluorophenyl group attached to a propanamide chain, which is further linked to a piperidine ring substituted with a thiazole heterocycle. The SMILES string C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3 and InChIKey QULYAHKWFMHSKH-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1448065-47-1 |
| Molecular Formula | C₁₇H₁₉ClFN₃OS |
| Molecular Weight | 367.87 g/mol |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
| SMILES | C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3 |
| InChIKey | QULYAHKWFMHSKH-UHFFFAOYSA-N |
| PubChem CID | 71810029 |
Structural Significance
The chloro-fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the thiazole ring serves as a hydrogen bond acceptor/donor, facilitating target binding. The piperidine moiety, a common scaffold in central nervous system (CNS) drugs, may contribute to interactions with amine-binding receptors. The propanamide linker provides conformational flexibility, enabling optimal orientation for target engagement.
Synthesis and Characterization
Analytical Data
Characterization likely employs:
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¹H/¹³C NMR: To confirm the integration of aromatic protons (δ 6.5–7.5 ppm) and piperidine-thiazole signals.
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HRMS: For verifying the molecular ion peak at m/z 367.87.
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HPLC: Assessing purity, though solubility data remain unreported, posing challenges for formulation.
Biological Activity and Mechanistic Insights
Hypothesized Targets
The structural profile suggests potential activity against:
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GPCRs: Thiazole and piperidine motifs are prevalent in serotonin (5-HT) and dopamine receptor ligands.
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Enzymes: The chloro-fluorophenyl group may inhibit cytochrome P450 isoforms or kinases involved in inflammatory pathways.
Comparative Pharmacodynamics
Pharmaceutical Research Applications
Challenges and Limitations
The absence of solubility data complicates formulation design. Furthermore, the thiazole ring’s metabolic susceptibility to oxidation may necessitate prodrug strategies or structural modifications.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Piperidine-Thiazole Derivatives
| Compound | Target | Activity (IC₅₀) | Key Structural Differences |
|---|---|---|---|
| Target Compound | Hypothetical GPCR | N/A | Chloro-fluorophenyl propanamide |
| SB-649915 | 5-HT₁A/5-HT₇ | 2.3 nM | Benzodioxole substituent |
| MMV688533 | PfATP4 | 0.8 µM | Trifluoromethyl group |
While SB-649915 demonstrates high affinity for serotonin receptors, the target compound’s halogenated aryl group may enhance CNS penetration. Conversely, MMV688533’s antimalarial activity highlights the thiazole’s versatility across therapeutic areas.
Future Research Directions
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Target Deconvolution: High-throughput screening to identify primary biological targets.
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ADMET Profiling: Assessing solubility, metabolic stability, and toxicity in vitro.
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Structural Optimization: Introducing polar groups (e.g., hydroxyl) to improve aqueous solubility without compromising potency.
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